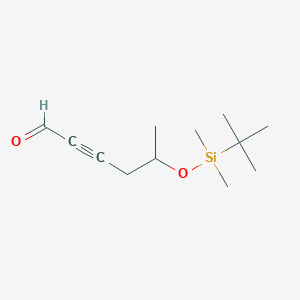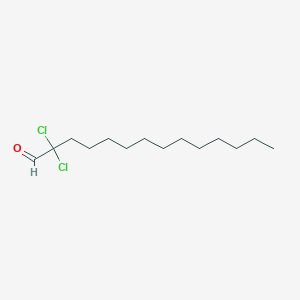
Bromuro de viniltrifenilfosfonio
Descripción general
Descripción
Vinyltriphenylphosphonium bromide, with the chemical formula C25H22BrP, is a compound known for its applications in organic synthesis. This white crystalline solid is characterized by its vinyl and triphenylphosphonium functional groups . It is also referred to as ethenyltriphenylphosphonium bromide and is used extensively in various chemical reactions due to its unique properties .
Aplicaciones Científicas De Investigación
Vinyltriphenylphosphonium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Synthesis of Heterocycles: It is used as a reagent in the synthesis of various heterocyclic compounds.
Asymmetric Conjugate Addition: It is involved in asymmetric conjugate addition reactions, which are important in the synthesis of chiral compounds.
Polymer Chemistry: It is used in the synthesis of diblock copolymers via reversible addition-fragmentation chain transfer polymerization.
Medicinal Chemistry: It is used in the synthesis of compounds with potential medicinal properties.
Mecanismo De Acción
Target of Action
Vinyltriphenylphosphonium bromide, also known as Triphenyl(vinyl)phosphonium bromide, is primarily used as a reactant in organic synthesis It can interact with various nucleophiles in a chemical reaction .
Mode of Action
The compound can be converted into phosphorus ylides by the addition of a nucleophile to the carbon atom at the β-position of the vinyl group . This is particularly prevalent in reactions involving the addition of a nucleophile containing a carbonyl group in its molecule to the vinylphosphonium salt .
Biochemical Pathways
Vinyltriphenylphosphonium bromide is involved in several key reactions in organic synthesis. These include asymmetric conjugate addition, intramolecular cyclization, condensation with benzoxazinediones, intramolecular dehydrobromination, Schweizer reaction, cycloaddition with nitro ketone, and Baylis-Hillman adducts . The phosphorus ylide generated from the interaction of the compound with a nucleophile undergoes a subsequent intramolecular Wittig reaction, leading to a carbo- or heterocyclic ring closure .
Result of Action
The primary result of the action of Vinyltriphenylphosphonium bromide is the synthesis of carbo- and heterocyclic systems . It serves as a building block for these systems, enabling the creation of complex organic compounds .
Action Environment
The efficacy and stability of Vinyltriphenylphosphonium bromide can be influenced by various environmental factors. Furthermore, the compound should be stored at a temperature of 2-8°C to maintain its stability . It’s also important to note that the compound has been found to induce a sneezing, allergic reaction, and contact with it should be avoided .
Métodos De Preparación
The synthesis of vinyltriphenylphosphonium bromide typically involves the reaction of β-bromophenetole with triphenylphosphine in the presence of phenol. The mixture is heated to around 90°C for 48 hours, followed by the addition of anhydrous ether to precipitate the product. The crude product is then purified by refluxing in ethyl acetate . This method yields a white crystalline product with a melting point of 186-190°C .
Análisis De Reacciones Químicas
Vinyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Intramolecular Wittig Reaction: This reaction involves the formation of phosphorus ylides, which then react with carbonyl compounds to form carbo- or heterocyclic systems.
Intramolecular Cyclization: This reaction is used in the synthesis of heterocycles and involves the formation of a cyclic compound from a linear precursor.
Condensation Reactions: Vinyltriphenylphosphonium bromide can undergo condensation reactions with benzoxazinediones.
Cycloaddition Reactions: It can participate in cycloaddition reactions with nitro ketones.
Comparación Con Compuestos Similares
Vinyltriphenylphosphonium bromide is unique due to its combination of vinyl and triphenylphosphonium functional groups. Similar compounds include:
Methyltriphenylphosphonium bromide: Used in similar reactions but with a methyl group instead of a vinyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group and is used in similar synthetic applications.
Allyltriphenylphosphonium bromide: Contains an allyl group and is used in cycloaddition reactions.
Vinyltriphenylphosphonium bromide stands out due to its ability to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
ethenyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYVWUMBAJVGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964684 | |
| Record name | Ethenyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-52-0 | |
| Record name | Phosphonium, ethenyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylvinylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyltriphenylphosphonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethenyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylvinylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Vinyltriphenylphosphonium bromide, often referred to as Schweizer's reagent, is widely employed as a versatile reagent in organic synthesis, particularly in Wittig reactions. [, , , , , ] It facilitates the formation of carbon-carbon double bonds by reacting with aldehydes or ketones, ultimately yielding alkenes. [, , , ]
A: Research highlights the use of Vinyltriphenylphosphonium bromide in creating substituted pyrroles. [] The mechanism is a two-step process. Initially, the conjugate base of an open-chain Reissert compound analog reversibly adds to Vinyltriphenylphosphonium bromide, forming an unstable Wittig reagent. Subsequently, an intramolecular Wittig reaction occurs between this reagent and the carbonyl group of the tertiary amide. This reaction leads to the formation of the pyrrole ring, accompanied by the elimination of hydrogen cyanide. []
A: Unlike diethyl-1,3-butadiene-phosphonate, which undergoes Michael addition with aldehyde and ketone enolates without losing the phosphorus group, Vinyltriphenylphosphonium bromide exhibits distinct reactivity. [] Investigating whether similar differences exist between Vinyltriphenylphosphonium bromide and diethyl vinylphosphonate is an area of ongoing research. []
A: Yes, Vinyltriphenylphosphonium bromide has shown promise in synthesizing various heterocyclic systems. [] For instance, it reacts with 2H-3,1-benzoxazine-2,4(1H)-dione to produce substituted benzoazepines and indolizinones. [] Furthermore, reacting Vinyltriphenylphosphonium bromide with N-methylisatoic anhydride leads to the formation of quinolinones and benzoazepines. []
A: Bicyclic phosphonium salts can be synthesized using Vinyltriphenylphosphonium bromide through Diels-Alder reactions. [] For example, Vinyltriphenylphosphonium bromide reacts with cyclopentadiene and anthracene or its derivatives to produce various bicyclic phosphonium salts. []
A: Vinyltriphenylphosphonium bromide is a phosphonium salt with a vinyl group attached to the phosphorus atom. While the provided abstracts lack specific spectroscopic data, various characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can elucidate its structural details. []
A: Research demonstrates the successful grafting of Vinyltriphenylphosphonium bromide onto polyvinylidene fluoride (PVDF) membranes to incorporate positively charged groups on the membrane surface. [] This modification was achieved using cobalt-60 gamma irradiation. []
A: The grafting of Vinyltriphenylphosphonium bromide significantly alters the electrical properties of PVDF membranes. [] Modified membranes exhibit a positive zeta potential across a wide pH range (4 to 9.3), confirmed through streaming potential measurements and anionic dye challenge tests. []
A: Modified PVDF membranes demonstrate significantly reduced total organic carbon (TOC) release into ultrapure water, with levels below 1 ppb. [] This finding suggests the potential applicability of these modified membranes in demanding water purification systems, particularly in producing deionized water. []
A: Yes, Vinyltriphenylphosphonium bromide has been employed in synthetic routes related to akuammiline alkaloids. [] The compound facilitates the formation of a key pyrrolizine ring system found in these alkaloids through an intramolecular Wittig reaction. []
A: Research indicates that Vinyltriphenylphosphonium bromide plays a crucial role in synthesizing 1,5-disubstituted Z,Z-penta-1,4-dienes. [] The specific reaction conditions and sequence involving cuprate addition to Vinyltriphenylphosphonium bromide contribute to the selective formation of the Z,Z-diene isomer. []
A: Vinyltriphenylphosphonium bromide is a key reagent in synthesizing (6Z,9Z)-heneicosadiene, a sex pheromone found in the moth species Uthetheisa ornatrix. [, ] This synthesis highlights the applicability of Vinyltriphenylphosphonium bromide in constructing natural products with specific stereochemistry. [, ]
A: Vinyltriphenylphosphonium bromide has been successfully employed in preparing pyrazol-3-yl ketones and their corresponding ethyl esters. [, ] This synthetic route involves reactions with substituted diazoacetophenones and ethyl diazoacetate, highlighting the versatility of Vinyltriphenylphosphonium bromide in constructing diverse heterocyclic compounds. [, ]
A: Indeed, research explores the photochemical cycloaddition reactions of 3-phenyl-2H-azirines with Vinyltriphenylphosphonium bromide. [] This reaction, carried out in acetonitrile under irradiation, yields 2H-indoles, offering a novel synthetic approach to these valuable heterocyclic compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)






![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)

![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)

